tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate
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Overview
Description
tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method is the reaction of tert-butyl carbamate with 4-piperidone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the piperidine ring.
tert-Butyl (2-(azetidin-3-yl)propan-2-yl)carbamate: Contains an azetidine ring instead of a piperidine ring.
tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate: Similar but with an ethyl group instead of a propan-2-yl group.
Uniqueness
tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the piperidine ring enhances its stability and makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-(2-piperidin-4-ylpropan-2-yl)carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(4,5)10-6-8-14-9-7-10/h10,14H,6-9H2,1-5H3,(H,15,16) |
InChI Key |
RUXPYIMBOVQEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1CCNCC1 |
Origin of Product |
United States |
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